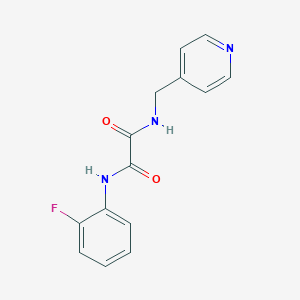

N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide is a chemical compound that belongs to the class of oxamides It features a fluorophenyl group and a pyridinylmethyl group attached to the oxamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide typically involves the reaction of 2-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxamide group to amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the pyridinylmethyl group.

Reduction: Corresponding amines.

Substitution: Substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Drug Design : The compound is investigated as a pharmacophore for targeting specific enzymes or receptors. Its structural components may enhance binding affinity, making it suitable for developing new therapeutic agents for diseases such as cancer and neurological disorders.

- Antimicrobial Activity : Research indicates that N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide exhibits promising antimicrobial properties. Its ability to inhibit specific enzymes or receptors is under investigation, with initial findings suggesting potential efficacy against various pathogens.

- Cancer Research : The compound's interactions with molecular targets involved in cancer pathways make it a candidate for further exploration in oncology. Its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP) suggests utility in treating cancer by enhancing the effectiveness of existing therapies .

Biological Studies

- Enzyme Inhibition : this compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. These studies are crucial for understanding its mechanism of action and therapeutic potential.

- Neuropharmacology : The compound's ability to cross the blood-brain barrier allows it to be studied in neuropharmacological contexts, potentially leading to new insights into treatments for neurological conditions .

Materials Science

- Novel Materials Development : The compound's unique electronic properties are being explored for applications in the development of advanced materials, including coatings and adhesives. Its structural features may impart desirable characteristics that enhance material performance in industrial applications.

Case Studies and Research Findings

- Enzyme Interaction Studies : Recent studies have focused on the interactions between this compound and various enzymes involved in metabolic pathways. These studies aim to elucidate the compound's mechanism of action and identify potential therapeutic targets.

- Anticancer Efficacy : In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to explore its efficacy in vivo and understand the underlying mechanisms .

- Material Properties Evaluation : Investigations into the material properties of this compound have shown promise for applications in electronic materials due to its unique structural characteristics that enhance conductivity and stability under various conditions.

Mecanismo De Acción

The mechanism of action of N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

- N’-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide

- N’-(2-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide

- N’-(2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide

Uniqueness

N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Actividad Biológica

N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then treated with oxalyl chloride to yield the oxamide. The reaction conditions generally include the use of a base (e.g., triethylamine) and solvents like dichloromethane or tetrahydrofuran, often conducted at room temperature or slightly elevated temperatures for complete conversion.

Chemical Structure

The presence of the fluorine atom in the phenyl ring significantly influences the compound's reactivity and biological activity. Fluorine enhances metabolic stability and lipophilicity, making it a valuable scaffold in drug design.

Biological Activity

This compound has been investigated for various biological activities, particularly in antimicrobial and anticancer research. Its structural features allow for interactions with specific molecular targets, which can lead to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with aromatic N-heterocyclic substituents have shown enhanced antibacterial activity against various bacterial strains . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. The mechanism of action likely involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. Further investigation into its efficacy against different cancer cell lines is warranted.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, inhibiting their activity. This interaction may be facilitated by the unique structural attributes provided by the fluorine atom and the pyridine moiety, enhancing binding affinity and selectivity towards target proteins .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N'-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide | Chlorine substituent | Moderate antimicrobial activity |

| N'-(2-bromophenyl)-N-(pyridin-4-ylmethyl)oxamide | Bromine substituent | Anticancer potential |

| N'-(2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | Methyl substituent | Lowered bioactivity compared to fluorine variant |

The fluorine atom in this compound enhances its stability and lipophilicity compared to its chloro and bromo counterparts, contributing to its superior biological activities.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that compounds with similar oxamide structures exhibited significant antibacterial activity against MRSA strains, suggesting that modifications can enhance efficacy against resistant bacteria .

- Anticancer Research : In vitro assays indicated that certain derivatives led to reduced viability in cancer cell lines, highlighting their potential as therapeutic agents.

Propiedades

IUPAC Name |

N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2/c15-11-3-1-2-4-12(11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCSRGWJWRFYOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=NC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.